molecular formula C11H12N2O2 B8353569 N-(1-Formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide

N-(1-Formyl-1,2,3,4-tetrahydro-3-quinolyl)formamide

Cat. No. B8353569
M. Wt: 204.22 g/mol
InChI Key: BJIZTUHBGBPMLE-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

A mixture of N-(3-quinolyl)formamide (30.0 g, 0.175 mol), platinum oxide (2.0 g) and acetic acid (300 mL) was hydrogenated (50 lb. initial H2 pressure) until 2 equivalents of H2 were consumed (reaction time 3 hours). The mixture was filtered through celite and the acetic acid removed under pressure. It was dissolved in ethyl acetate and washed with NaOH solution and water. Evaporation of the ethyl acetate gave 29.4 g of crude material. This was dissolved in 200 mL THF and acetic formic anhydride (prepared from formic acid (27.2 g, 0.59 mol) and acetic anhydride (53.5 g, 0.52 mol) was added at 0° C. After 15 minutes, the solution was allowed to warm to room temperature, and after an additional 15 minutes, methanol (60 mL) was added. The solution was evaporated and the resulting oil was partitioned between ethyl acetate and 4N sodium hydroxide solution. The sodium hydroxide solution was repeatedly extracted with ethyl acetate. The combined ethyl acetate was evaporated, and the crude product was purified by chromatography on silica gel using 2.5% methanol:chloroform as eluant to give 22.55 g (69%) of product. An analytical sample was crystallized from methanol:ether (1:3); mp 125°-128° C. Anal. Calcd. for C11H12N2O2 : C, 64.69; H, 5.92; N, 13.72. Found: C, 64.60; H, 5.97; N, 13.66.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
53.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][CH:12]=[O:13])[CH:2]=1.[CH:14](OC(=O)C)=[O:15].C(O)=O.C(OC(=O)C)(=O)C>C1COCC1.[Pt]=O.CO.C(O)(=O)C>[CH:14]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH:11][CH:12]=[O:13])[CH2:2]1)=[O:15]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)NC=O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC(C)=O
Name
Quantity
27.2 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
53.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were consumed
CUSTOM
Type
CUSTOM
Details
(reaction time 3 hours)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the acetic acid removed under pressure
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with NaOH solution and water
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 29.4 g of crude material
ADDITION
Type
ADDITION
Details
was added at 0° C
WAIT
Type
WAIT
Details
after an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was partitioned between ethyl acetate and 4N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The sodium hydroxide solution was repeatedly extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel using 2.5% methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)N1CC(CC2=CC=CC=C12)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.55 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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